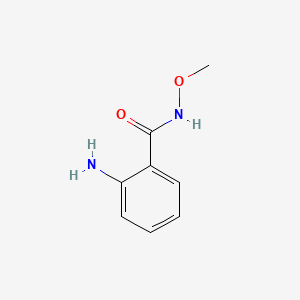
2-amino-N-methoxybenzamide
Cat. No. B7942318
M. Wt: 166.18 g/mol
InChI Key: VEBOWXZBIOQECE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09096624B2
Procedure details


A mixture of isatoic anhydride (5.0 g, 31 mmol) and methoxylamine hydrochloride (3.8 g, 46 mmol) in EtOH (100 mL) and H2O (10 mL) was charged with Triethylamine (6.4 mL, 46 mmol) and stirred at reflux for 4 h. The reaction mixture was concentrated in vacuo and partitioned between EtOAc and water and separated. The aqueous layer was extracted with EtOAc (3×) and the combined organic fractions were washed with brine, dried over sodium sulfate, filtered, and concentrated. The obtained solid was washed with ether and hexanes to afford 4.5 g, 88% yield, of the title compound as a brown solid. 1H NMR (400 MHz, DMSO-d6) δ 11.40 (br. s., 1H), 7.30 (dd, J=1.14, 7.96 Hz, 1H), 7.09-7.19 (m, 1H), 6.70 (dd, J=0.76, 8.34 Hz, 1H), 6.45-6.52 (m, 1H), 6.30 (br. s., 2H), 3.67 (s, 3H); MS (ES+): m/z: 167.0783 [MH+]. HPLC: tR=0.83 min (UPLC TOF: polar—3 min).





Name
Yield
88%
Identifiers


|
REACTION_CXSMILES
|
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6]C(=O)[O:4][C:2]2=O.Cl.[O:14]([NH2:16])[CH3:15].C(N(CC)CC)C>CCO.O>[NH2:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:1]=1[C:2]([NH:16][O:14][CH3:15])=[O:4] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=2C(=O)OC(NC1=CC=CC2)=O
|
|
Name
|
|
|
Quantity
|
3.8 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.O(C)N
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
6.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 4 h
|
|
Duration
|
4 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between EtOAc and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with EtOAc (3×)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic fractions were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
WASH
|
Type
|
WASH
|
|
Details
|
The obtained solid was washed with ether and hexanes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford 4.5 g, 88% yield
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C(=O)NOC)C=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 88% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
